5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine atoms at positions 5 and 7, and an isopropyl group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-2-hydrazinopyridine with isopropyl isocyanate, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine scaffold . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as N-oxides.
Reduction Products: Reduced derivatives with hydrogenated positions.
Scientific Research Applications
Chemistry: 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry as a potential anticancer agent. Studies have demonstrated its cytotoxic activity against various cancer cell lines, making it a subject of interest for further drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including fluorescent probes and sensors. Its photophysical properties make it suitable for applications in material science .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By binding to the active site of CDK2, it prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its interaction with other enzymes and receptors is being explored to understand its broader biological effects .
Comparison with Similar Compounds
- 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine
- 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Comparison: 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, it exhibits distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9Cl2N3 |
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Molecular Weight |
230.09 g/mol |
IUPAC Name |
5,7-dichloro-6-propan-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H9Cl2N3/c1-5(2)7-8(10)13-6-3-4-12-14(6)9(7)11/h3-5H,1-2H3 |
InChI Key |
KZNQJUXUMWBNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2C(=CC=N2)N=C1Cl)Cl |
Origin of Product |
United States |
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